molecular formula C23H22FNO3 B2888661 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide CAS No. 1396872-65-3

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2888661
CAS No.: 1396872-65-3
M. Wt: 379.431
InChI Key: RSOVLKPKUUOBLL-UHFFFAOYSA-N
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Description

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C23H22FNO3 and its molecular weight is 379.431. The purity is usually 95%.
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Scientific Research Applications

Chemoselective Synthesis

N-(2-Hydroxyphenyl)acetamide derivatives serve as intermediates for synthesizing antimalarial drugs through chemoselective monoacetylation, employing immobilized lipase as the catalyst. This method highlights the utility of these compounds in creating irreversible reactions for drug synthesis, optimizing parameters such as acyl donors, agitation speed, and temperature to enhance yield and selectivity. This approach underscores the potential of these compounds in facilitating the development of new antimalarial agents and possibly other therapeutic drugs by leveraging chemoselective synthesis techniques (Magadum & Yadav, 2018).

Radioligands for Imaging

N-(5-fluoro-2-phenoxyphenyl)-N-(2-fluoromethyl-5-methoxybenzyl)acetamide and its derivatives have been synthesized and evaluated as potent radioligands for peripheral benzodiazepine receptors (PBR), indicating their application in brain imaging. These compounds, through positron emission tomography (PET), enable the visualization of PBR density in various brain regions, offering insights into neuroinflammation and neurodegenerative diseases. Such applications demonstrate the compound's role in advancing neuroscientific research and diagnostic capabilities (Zhang et al., 2003).

Drug Metabolism Pathways

Research into the metabolism of flutamide, an anti-cancer drug, revealed that N-(4-nitro-3-(trifluoromethylphenyl))propanamide undergoes specific hydrolysis and photoreactions, leading to metabolites with distinct properties. These studies provide valuable insights into drug metabolism, photochemical stability, and the potential for creating derivatives with improved therapeutic profiles or reduced side effects. Understanding the metabolic pathways of such compounds can inform the design of safer and more effective drugs (Watanabe et al., 2009).

Synthesis of Azo Disperse Dyes

N-(3-Amino-4-methoxyphenyl)acetamide, a derivative, plays a crucial role in the green synthesis of azo disperse dyes, showcasing the compound's significance in the chemical industry. The development of novel catalysts for the hydrogenation of related nitro compounds into amine derivatives emphasizes the potential environmental benefits by reducing hazardous waste and improving reaction efficiency. Such advancements highlight the compound's contribution to sustainable industrial practices (Zhang, 2008).

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-hydroxy-2-(4-phenylphenyl)propyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FNO3/c1-23(27,16-25-22(26)15-28-21-10-6-5-9-20(21)24)19-13-11-18(12-14-19)17-7-3-2-4-8-17/h2-14,27H,15-16H2,1H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOVLKPKUUOBLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)COC1=CC=CC=C1F)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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